molecular formula C22H17BrN2OS2 B2555241 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone CAS No. 370844-78-3

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone

Cat. No.: B2555241
CAS No.: 370844-78-3
M. Wt: 469.42
InChI Key: HKNXPJFEXRNQSE-UHFFFAOYSA-N
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Description

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone is a potent and selective small-molecule inhibitor of the serine/threonine kinase 19 (STK19). Research has demonstrated that this compound effectively blocks the phosphorylation of NRAS by STK19, a critical step in the oncogenic signaling pathway (Nature, 2019) . By inhibiting this specific kinase activity, it prevents the subsequent recruitment of NRAS to the plasma membrane and its activation, thereby suppressing downstream MAPK signaling cascades that drive cellular proliferation and survival. This mechanism positions it as a valuable chemical probe for investigating NRAS-driven melanomas and other cancers where this pathway is dysregulated. The compound's high selectivity and potency make it an essential tool for elucidating the role of STK19 in oncogenesis , validating it as a potential therapeutic target, and supporting the development of novel targeted cancer therapies. Its unique thiophene and tetrahydrothienoquinoline scaffold provides a defined structure-activity relationship for further medicinal chemistry exploration.

Properties

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS2/c23-13-6-3-5-12(11-13)20(26)21-19(24)18-17(16-9-4-10-27-16)14-7-1-2-8-15(14)25-22(18)28-21/h3-6,9-11H,1-2,7-8,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNXPJFEXRNQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)Br)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone represents a promising area of research due to its potential biological activities. This article explores its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H18BrN3OS
  • Molecular Weight : 396.32 g/mol
  • Structural Features :
    • The compound contains a thienoquinoline core which is known for various biological activities.
    • The presence of bromine and amino groups enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer , antimicrobial , and enzyme inhibition properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds within the thienoquinoline family. For instance:

  • Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. Inhibitory activity against enzymes like thioredoxin reductase has been noted, which is crucial in cancer metabolism and progression .
  • Cell Line Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives have shown IC50 values in the low micromolar range, suggesting potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF-70.0585
Compound BHeLa0.0692
Target CompoundMCF-7TBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Inhibitory Effects : Preliminary studies indicate that related thiophene derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine) may enhance membrane permeability, contributing to antimicrobial efficacy .
  • Research Findings : A study demonstrated that compounds with similar scaffolds exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against various pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research:

  • Target Enzymes : It has been shown to inhibit enzymes involved in oxidative stress pathways, which are often upregulated in cancerous cells. This inhibition can lead to decreased cell survival rates in tumor environments .
  • Case Studies : In vitro studies have confirmed the compound's ability to modulate enzyme activity effectively, providing insights into its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thienoquinoline compounds exhibit promising anticancer properties. A study demonstrated the synthesis of various derivatives based on a similar structure, with several compounds showing significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Notably, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .

Antioxidant Properties

Compounds related to (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone have been studied for their antioxidant capabilities. Research on similar structures has shown significant antioxidant activity, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Spectroscopic Properties

The compound has been investigated for its electronic absorption and fluorescence properties. Studies revealed dual fluorescence behavior in different solvents influenced by intramolecular hydrogen bonding and substitutions on the molecular structure. These findings highlight the compound's potential applications in fluorescence spectroscopy and photophysical studies .

Synthetic Methodologies

The synthesis of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone and its derivatives can be achieved through various organic reactions. A notable method involves the multicomponent reaction between a ketone or aldehyde, an activated nitrile, and sulfur in the presence of a suitable base. This approach allows for high yields and rapid reaction times, making it a valuable strategy in organic synthesis .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityIC50 values of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines
Antioxidant PropertiesSignificant antioxidant activity observed in related compounds
Spectroscopic PropertiesDual fluorescence behavior influenced by molecular structure
Synthetic MethodologyHigh yield synthesis via multicomponent reactions

Case Study 1: Anticancer Derivatives

In a systematic investigation of thienoquinoline derivatives, researchers synthesized multiple compounds based on the core structure similar to (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone. The study found that specific substitutions significantly enhanced anticancer activity against various cell lines.

Case Study 2: Spectroscopic Insights

Another study focused on the spectroscopic analysis of related compounds using quantum chemical calculations to predict electronic transitions and fluorescence characteristics. This research provided insights into the potential applications of these compounds in developing new photonic materials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₁₈BrN₃OS₂ 513.44 3-Bromophenyl, thiophen-2-yl, amino, tetrahydroquinoline Planar thienoquinoline core; bromine enhances electrophilicity .
3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone C₂₃H₁₈FN₃OS 403.48 4-Fluorophenyl, 3-pyridinyl, amino, tetrahydroquinoline Pyridine substituent may improve solubility; fluorine increases bioavailability .
3-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone C₂₄H₁₈BrFN₂OS 481.39 4-Bromophenyl, 4-fluorophenyl, amino, tetrahydroquinoline Dual halogen substitution (Br/F) enhances metabolic stability .
(3-Amino-4-(benzothiazol-2-yl)-5-(β-D-glucopyranosylthio)thiophen-2-yl)(4-bromophenyl)methanone C₂₄H₂₁BrN₂O₆S₃ 633.54 4-Bromophenyl, benzothiazol-2-yl, glycosylthio, amino Glycosylthio group increases hydrophilicity; benzothiazole may enhance binding .
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone C₂₂H₁₅BrF₄N₂O₂S 557.33 4-Bromophenyl, trifluoromethyl, 3-fluoro-4-methoxyphenyl, amino Trifluoromethyl improves metabolic resistance; methoxy group modulates polarity .

Similarity Analysis

Using Tanimoto coefficients (), the target compound shares >70% similarity with and due to common tetrahydroquinoline and halogenated aryl groups. Lower similarity (<50%) is observed with glycosylated () or trifluoromethyl-containing () analogs due to divergent functional groups.

Q & A

Q. What are the common synthetic routes for synthesizing (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Cyclocondensation : Formation of the tetrahydrothienoquinoline core via cyclization of substituted thiophene precursors under acidic or basic conditions. For example, outlines cyclocondensation using benzoylisothiocyanate in 1,4-dioxane .
  • Functionalization : Introduction of the 3-bromophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling (e.g., using palladium catalysts, as in ) .
  • Purification : Column chromatography (e.g., silica gel with CH2_2Cl2_2:MeOH gradients) is critical for isolating intermediates and final products .

Q. How is the purity and identity of the compound confirmed in laboratory settings?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.35–7.18 ppm in ) .
  • LC-MS : Validates molecular weight (e.g., [M + Na]+^+ at m/z 465.1479 in ) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., 66.07° between isoquinoline and chlorophenyl planes in ) .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during the synthesis of the tetrahydrothienoquinoline core?

  • Methodological Answer :
  • Catalyst Optimization : Use of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to enhance coupling efficiency, as seen in Suzuki reactions () .
  • Reaction Solvent Screening : Polar aprotic solvents (e.g., 1,4-dioxane in ) improve solubility of intermediates .
  • Temperature Control : Heating at 80°C under nitrogen minimizes side reactions () .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

  • Methodological Answer :
  • Complementary Techniques : Combine NMR, IR (e.g., C=O stretches at 1705 cm1^{-1} in ), and LC-MS to cross-validate functional groups and molecular ions .
  • Dynamic Effects Analysis : Variable-temperature NMR or deuterated solvents can clarify proton splitting due to conformational flexibility .

Q. What role does the 3-bromophenyl moiety play in facilitating further functionalization of this compound?

  • Methodological Answer :
  • Cross-Coupling Reactions : The bromine atom serves as a handle for Suzuki, Heck, or Ullmann couplings to introduce aryl/heteroaryl groups (e.g., ’s use of boronic acids) .
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilic reactivity at the carbonyl group for nucleophilic substitutions .

Q. What are the challenges in achieving regioselectivity when introducing the thiophen-2-yl group?

  • Methodological Answer :
  • Directed Metalation : Use of directing groups (e.g., amino substituents) to control thiophene attachment positions .
  • Protection/Deprotection : Boc-protected intermediates (e.g., in ) prevent undesired side reactions during functionalization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the tetrahydrothienoquinoline core?

  • Methodological Answer :
  • Impurity Identification : LC-MS can detect byproducts (e.g., ’s LC-MS Rf_f = 5.14) .
  • Solvent Artifacts : Residual solvents (e.g., CH2_2Cl2_2) may obscure peaks; thorough drying and deuterated solvent swaps are recommended .

Structural and Mechanistic Insights

Q. How does the thiophene ring influence the compound’s electronic properties?

  • Methodological Answer :
  • Conjugation Effects : The thiophene’s π-system enhances electron delocalization, observed via bathochromic shifts in UV-Vis spectra .
  • Computational Modeling : DFT calculations (not directly in evidence but inferred) can map HOMO-LUMO gaps to predict reactivity.

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